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Introduction
3-(2,6-Dimethylphenyl)morpholine is a substituted morpholine derivative of interest in

medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in

biologically active compounds.[1] A thorough understanding of its three-dimensional structure

and electronic properties is paramount for elucidating its structure-activity relationships (SAR).

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural

confirmation and analysis of this molecule.

This guide provides an in-depth analysis of the expected spectroscopic data for 3-(2,6-
Dimethylphenyl)morpholine. As direct experimental data for this specific compound is not

readily available in the public domain, this document leverages high-quality predicted data,

supplemented with empirical data from closely related structural analogs, to provide a robust

and scientifically-grounded characterization. The protocols and interpretations herein are

designed to be a practical resource for researchers engaged in the synthesis, characterization,

and application of novel morpholine derivatives.

Molecular Structure
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The molecular structure of 3-(2,6-Dimethylphenyl)morpholine forms the basis for the

interpretation of all subsequent spectroscopic data. The key structural features include the

morpholine ring, which typically adopts a chair conformation, and the sterically hindered 2,6-

dimethylphenyl substituent at the 3-position.

Figure 1: Structure of 3-(2,6-Dimethylphenyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the

unambiguous assignment of all atoms in 3-(2,6-Dimethylphenyl)morpholine.

Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural

elucidation.

1. Sample Preparation:

Weigh approximately 5-10 mg of 3-(2,6-Dimethylphenyl)morpholine and dissolve it in ~0.7
mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved; vortex or sonicate if necessary. The choice of solvent is
critical as it can influence chemical shifts.[2]

2. Instrument Setup and Calibration:

Use a 400 MHz (or higher field) spectrometer for improved resolution.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.
Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and
CDCl₃ at 77.16 ppm for ¹³C).

3. Data Acquisition:

¹H NMR:
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Acquire a one-pulse spectrum with a 30-45° pulse angle to ensure quantitative signal
integration.
Set a spectral width of approximately 12-15 ppm.
Use a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of protons.
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
¹³C NMR:
Acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms.
Use a spectral width of ~220-240 ppm.
A longer relaxation delay (d1) of 2-5 seconds is recommended.
A larger number of scans (e.g., 128-1024) is typically required due to the lower natural
abundance of ¹³C.
2D NMR (Optional but Recommended):
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear
Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.[3][4]
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond)
¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting
different fragments of the molecule.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-(2,6-Dimethylphenyl)morpholine in CDCl₃ at 400 MHz

is summarized below.
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~7.10 d 2H Ar-H (meta)

~7.00 t 1H Ar-H (para)

~4.50 dd 1H H-3 (morpholine)

~3.90 m 2H H-5 (morpholine)

~3.70 m 1H H-2a (morpholine)

~3.10 m 1H H-2b (morpholine)

~2.90 m 2H H-6 (morpholine)

~2.40 s 6H Ar-CH₃

~1.90 br s 1H N-H

Interpretation of the ¹H NMR Spectrum
Aromatic Region (7.00-7.10 ppm): The 2,6-dimethylphenyl group gives rise to two signals: a

doublet for the two equivalent meta-protons and a triplet for the para-proton. The steric

hindrance from the two methyl groups restricts the rotation of the phenyl ring, which may

lead to broadening of these signals.

Morpholine Ring Protons (2.90-4.50 ppm): The morpholine ring protons are diastereotopic

and exhibit complex splitting patterns.[4]

The proton at the C-3 position (H-3), being a methine proton adjacent to the phenyl group

and the oxygen atom, is expected to be the most downfield of the aliphatic protons.

The protons on C-5 (adjacent to the oxygen) will be downfield compared to the protons on

C-6 (adjacent to the nitrogen).

The geminal protons on C-2 will be non-equivalent and will likely show a complex multiplet

structure due to coupling with each other and with the H-3 proton.
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Methyl Protons (2.40 ppm): The two methyl groups on the phenyl ring are chemically

equivalent and will appear as a sharp singlet integrating to six protons.

N-H Proton (~1.90 ppm): The N-H proton of the morpholine ring is expected to be a broad

singlet. Its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of 3-(2,6-Dimethylphenyl)morpholine in

CDCl₃ is summarized below.

Chemical Shift (δ, ppm) Assignment

~138.0 Ar-C (quaternary, C-2', C-6')

~135.0 Ar-C (quaternary, C-1')

~128.5 Ar-CH (meta)

~127.0 Ar-CH (para)

~75.0 C-3 (morpholine)

~67.0 C-5 (morpholine)

~50.0 C-2 (morpholine)

~46.0 C-6 (morpholine)

~20.0 Ar-CH₃

Interpretation of the ¹³C NMR Spectrum
Aromatic Carbons (127.0-138.0 ppm): Four signals are expected for the aromatic carbons.

The two quaternary carbons bearing the methyl groups (C-2' and C-6') and the quaternary

carbon attached to the morpholine ring (C-1') will have distinct chemical shifts. The two

equivalent meta carbons and the para carbon will appear as CH signals.

Morpholine Ring Carbons (46.0-75.0 ppm):
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C-3, being attached to the phenyl group and the oxygen, will be the most downfield

aliphatic carbon.

C-5, adjacent to the oxygen, will be significantly downfield.

C-2 and C-6, adjacent to the nitrogen, will appear at higher field compared to C-3 and C-5.

Methyl Carbons (~20.0 ppm): The two equivalent methyl carbons will give rise to a single

signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
1. Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr).
Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr
powder (~100 mg) and press into a transparent pellet.
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR
crystal. This is often the simplest method.

2. Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).
Place the sample in the spectrometer and record the sample spectrum.
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Predicted IR Spectral Data
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Frequency (cm⁻¹) Vibration Type Functional Group

~3350 N-H stretch Secondary amine

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Aliphatic (CH₂, CH₃)

~1600, ~1470 C=C stretch Aromatic ring

~1120 C-O-C stretch Ether

~1100 C-N stretch Amine

Interpretation of the IR Spectrum
N-H Stretch (~3350 cm⁻¹): A moderate, somewhat broad absorption is expected for the N-H

stretching vibration of the secondary amine in the morpholine ring.

C-H Stretches (3100-2850 cm⁻¹): The region above 3000 cm⁻¹ will show absorptions

corresponding to the aromatic C-H stretches. The region below 3000 cm⁻¹ will contain the

characteristic symmetric and asymmetric stretching vibrations of the aliphatic CH₂ and CH₃

groups.

Aromatic C=C Stretches (~1600, ~1470 cm⁻¹): These absorptions are characteristic of the

carbon-carbon double bond stretching within the phenyl ring.

C-O-C Stretch (~1120 cm⁻¹): A strong, characteristic absorption is expected for the C-O-C

stretching of the ether linkage within the morpholine ring.

C-N Stretch (~1100 cm⁻¹): The C-N stretching vibration of the amine will also be present in

the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through

fragmentation analysis.
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Experimental Protocol: MS Data Acquisition
1. Sample Introduction and Ionization:

Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or
through a chromatographic system like GC-MS or LC-MS.
For GC-MS, derivatization may be necessary to increase volatility.[5][6]
Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray
Ionization (ESI) for LC-MS.

2. Mass Analysis:

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g.,
quadrupole, time-of-flight, or ion trap).
For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used
to determine the exact mass and elemental composition.

Predicted Mass Spectral Data (Electron Ionization)
The molecular weight of 3-(2,6-Dimethylphenyl)morpholine (C₁₂H₁₇NO) is 191.27 g/mol .

m/z Proposed Fragment Significance

191 [M]⁺ Molecular Ion

176 [M - CH₃]⁺ Loss of a methyl group

132 [C₉H₁₀N]⁺
Cleavage of the morpholine

ring

119 [C₉H₁₁]⁺ 2,6-Dimethylphenyl fragment

105 [C₈H₉]⁺ Xylyl cation

86 [C₄H₈NO]⁺ Morpholine ring fragment

Interpretation of the Mass Spectrum
The fragmentation pattern in EI-MS is a result of the high energy imparted to the molecule,

leading to characteristic bond cleavages.
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Figure 2: Proposed EI-MS fragmentation pathway for 3-(2,6-Dimethylphenyl)morpholine.

Molecular Ion ([M]⁺, m/z 191): The presence of a peak at m/z 191 confirms the molecular

weight of the compound.

Loss of a Methyl Group ([M - CH₃]⁺, m/z 176): A peak at m/z 176 would indicate the loss of

one of the methyl groups from the phenyl ring.

Ring Cleavage Fragments: The morpholine ring can undergo characteristic cleavages. A

fragment at m/z 86 would correspond to the morpholine ring itself after cleavage of the bond

to the phenyl group. The fragment at m/z 132 likely arises from a more complex

rearrangement and cleavage of the morpholine ring.

Aromatic Fragments: The peak at m/z 119 corresponds to the 2,6-dimethylphenyl radical

cation, and further fragmentation can lead to the xylyl cation at m/z 105.

Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS

spectroscopic data for 3-(2,6-Dimethylphenyl)morpholine. By combining predicted data with

established spectroscopic principles and data from analogous structures, a detailed and

reliable characterization of the molecule can be achieved. The experimental protocols outlined

provide a framework for obtaining high-quality data, ensuring the confident structural

verification of this and related compounds in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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